molecular formula C13H12F3N3 B2923865 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 477871-72-0

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2923865
CAS No.: 477871-72-0
M. Wt: 267.255
InChI Key: BSYJUQDHTDPFMZ-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a synthetic compound belonging to the imidazo-pyridine family. This class of compounds has been explored extensively for their potential biological activities, making them valuable in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic synthesis. One common route involves the cyclization of an appropriate precursor with the introduction of the trifluoromethyl group at the phenyl ring. The key steps may include:

  • Nitration of a suitable aromatic precursor to introduce the nitro group.

  • Reduction of the nitro group to an amine.

  • Cyclization with appropriate reagents to form the imidazo-pyridine core.

Industrial Production Methods: Large-scale production may involve continuous flow chemistry or batch reactors, optimizing yields, and minimizing waste. Catalysts, solvents, temperature, and pressure control are critical factors in the industrial preparation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidative reactions under specific conditions, modifying its functional groups.

  • Reduction: Reduction reactions can alter the nitrogen-containing imidazo-pyridine core.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ or H₂O₂.

  • Reduction: Catalysts like Pd/C or hydrogen gas.

  • Substitution: Nucleophiles or electrophiles in the presence of a suitable base or acid.

Major Products: The major products formed depend on the specific reaction conditions but may include derivatives with altered functional groups on the imidazo-pyridine core or the phenyl ring.

Scientific Research Applications

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is investigated in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored as a candidate for drug development, particularly for targeting neurological and inflammatory conditions.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as:

  • Enzymes: Inhibition or modulation of enzyme activity.

  • Receptors: Binding to receptors to alter cellular signaling pathways.

  • Pathways: Affecting biochemical pathways related to disease processes.

Comparison with Similar Compounds

Compared to other imidazo-pyridine derivatives, 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Similar compounds include:

  • 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

  • 4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)11-12-10(4-5-17-11)18-7-19-12/h1-3,6-7,11,17H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYJUQDHTDPFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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